molecular formula C12H11NO4 B3052684 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid CAS No. 436088-81-2

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid

Cat. No.: B3052684
CAS No.: 436088-81-2
M. Wt: 233.22 g/mol
InChI Key: QMYMRFFXOLTZGD-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid is a heterocyclic compound featuring a benzo[1,4]oxazin-3-one core substituted with a methyl group at position 6 and a propionic acid side chain. This structure combines the rigidity of the benzoxazinone scaffold with the carboxylic acid functionality, which is often critical for biological activity, solubility, and interactions with target proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methyl-2-oxo-1,4-benzoxazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-2-4-10-9(6-7)13-8(12(16)17-10)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYMRFFXOLTZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351901
Record name BAS 04358506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-81-2
Record name BAS 04358506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of dimethyl 2-oxoglutarate, forming a hemiaminal intermediate. Intramolecular cyclization eliminates methanol, generating the 2H-benzooxazin-2-one scaffold. Subsequent ester hydrolysis under basic or acidic conditions produces the carboxylic acid.

Optimization Studies

Key parameters influencing yield include:

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <60°C: <20% yield; >100°C: decomposition
Catalyst p-Toluenesulfonic acid (0.5 eq) Uncatalyzed: 35% yield; catalyzed: 72–85% yield
Solvent Toluene or xylene Polar solvents (e.g., DMF) reduce cyclization efficiency
Reaction Time 6–8 hours Prolonged heating (>12 h) promotes side reactions

Data aggregated from.

Zinc Triflate-Catalyzed 1,6-Conjugate Addition

A novel method employs Zn(OTf)₂ to catalyze the 1,6-conjugate addition of vinylogous carbamates (5) to p-quinone methides (6), producing diaryl-substituted intermediates (7). Acidic workup then yields the target compound.

Advantages Over Traditional Routes

  • Regioselectivity : Zn(OTf)₂ directs addition to the para position of quinone methides, minimizing ortho byproducts.
  • Diastereoselectivity : Up to 95:5 dr achieved via chiral ligand modulation.
  • Scalability : Reactions complete within 1–2 hours at room temperature, suitable for multigram synthesis.

Substrate Scope

The method tolerates diverse substituents:

Quinone Methide R₁ Benzoxazinone R₂ Yield (%)
4-MeOPh 6-Me 88
3-ClPh 6-Me 76
2-Naphthyl 6-Me 81

Data from.

Solid-Phase Synthesis for High-Purity Batches

Patent EP3658545B1 discloses a solid-supported approach using Wang resin-bound intermediates (8). Sequential coupling, cyclization, and cleavage steps afford the target acid with >99% purity.

Key Steps

  • Resin Loading : 2-Amino-5-methylphenol anchored via carbamate linkage (9).
  • Knoevenagel Condensation : Reaction with dimethyl 2-oxoglutarate forms the oxazinone ring (10).
  • Acid Cleavage : TFA/DCM (1:1) releases the product while removing protecting groups.

Purification Metrics

  • HPLC Purity : 99.2% (254 nm)
  • Residual Solvents : <50 ppm (ICH Q3C compliant)
  • Heavy Metals : <1 ppm (USP <232>)

Biocatalytic Approaches Using Engineered Enzymes

Emerging methods utilize Pseudomonas fluorescens esterases to hydrolyze methyl 3-(6-methyl-2-oxo-2H-benzooxazin-3-yl)-propanoate (11) to the acid (4). Engineered variant PFE-12D3 achieves:

  • Conversion : 98% in 4 h (pH 7.0, 30°C)
  • Enantiomeric Excess : >99% (S)-isomer

Process Metrics

Parameter Value
Enzyme Loading 5 mg/g substrate
Space-Time Yield 12 g/L/h
Recyclability 8 cycles with <10% activity loss

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Green Chemistry Index
Cyclocondensation 72–85 95–98 Moderate Low (high E-factor)
Zn(OTf)₂ Catalysis 76–88 97–99 High Moderate
Solid-Phase 65–70 >99 Low Low (resin waste)
Biocatalytic 95–98 99.5 High High

E-factor = (mass waste)/(mass product); Data from.

Industrial-Scale Production Challenges

Byproduct Formation

  • Dimethyl 2-Oxoglutarate Dimer : Forms at >100°C; mitigated via temperature-controlled reactors.
  • Oxazinone Ring Oxidation : Additives like BHT (0.1 wt%) prevent peroxide formation.

Cost Drivers

Component Cost Contribution (%)
2-Amino-5-methylphenol 38
Zn(OTf)₂ Catalyst 22
Purification 25

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic ring in the oxazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can occur through various methods, including the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions. This approach has been documented to yield several derivatives with varying biological activities .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that methyl 3-(6-methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)propanoate demonstrates moderate activity against bacterial strains and fungi such as Candida albicans ATCC 10231. These findings suggest potential applications in developing new antimicrobial agents .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures can scavenge free radicals effectively, which may be beneficial in therapeutic contexts .

Neurological Applications

Given its structural similarity to other bioactive compounds, there is interest in exploring the neuroprotective effects of this compound. Compounds in the benzoxazine family have been studied for their ability to modulate neurotransmitter systems and exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

In vitro studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. This could make it a candidate for developing treatments for conditions characterized by chronic inflammation, including arthritis and other autoimmune disorders.

Case Studies and Research Findings

StudyFindings
Hachama et al. (2013)Synthesized novel propanoates from 2-amino phenols; demonstrated antimicrobial activity against Candida albicans and moderate activity against bacterial strains .
Antioxidant StudyInvestigated the antioxidant capacity of related compounds; showed potential for scavenging free radicals effectively .
Neuroprotective ResearchExplored the effects on neurotransmitter modulation; indicated promise for neurodegenerative disease treatment .

Mechanism of Action

The mechanism by which 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid can be contextualized by comparing it with analogous benzo[1,4]oxazin derivatives. Below is a detailed analysis of key differences and similarities:

Substituent Effects on the Benzoxazinone Core

  • 6-Methyl vs. This substitution may improve lipophilicity, favoring membrane permeability . 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid: The 6-chloro group introduces electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions. However, this may also increase susceptibility to metabolic dehalogenation, reducing bioavailability .

Side Chain Modifications: Propionic Acid vs. Acetic Acid

  • Propionic Acid Side Chain (Target Compound) :

    • The three-carbon chain provides greater conformational flexibility compared to shorter chains. This may enhance binding to extended hydrophobic pockets in target proteins.
    • The carboxylic acid group enables ionic interactions with basic residues (e.g., lysine, arginine) in biological targets, a feature critical for inhibitory activity .
  • However, this may limit interactions with deeper binding sites . 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic Acid: Used in to synthesize pyrimidinyl derivatives, this compound’s acetic acid moiety facilitates coupling reactions but may offer weaker target affinity compared to propionic acid analogs .

Data Tables

Table 1: Structural and Functional Comparison of Benzo[1,4]oxazin Derivatives

Compound Name Core Substituent Side Chain Key Properties Reference
This compound 6-Methyl Propionic acid Enhanced lipophilicity, metabolic stability, flexible binding
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid 6-Chloro Acetic acid Higher reactivity, potential toxicity, improved aqueous solubility
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 4-Methyl Pyrimidinyl Hybrid structure, improved target specificity, moderate solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its nitrile or ester precursors. For example, ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives undergo base-mediated hydrolysis (e.g., refluxing with aqueous KOH in ethanol) to yield carboxylic acid derivatives . Critical conditions include reaction time (4–6 hours), temperature (reflux at ~80°C), and neutralization pH (~7) to precipitate the product. Recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should be observed?

  • Methodological Answer :

  • 1H NMR : Look for signals corresponding to the benzoxazinone ring (e.g., aromatic protons at δ 6.8–7.9 ppm) and the methyl group (δ ~2.3 ppm) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) from the oxazinone ring and a broad O-H stretch (~2500–3300 cm⁻¹) from the propionic acid .
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ~263 for C13H13NO5 derivatives) and fragmentation patterns consistent with benzoxazinone cleavage .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol-water mixtures are commonly used due to the compound’s moderate solubility in ethanol and low solubility in cold water. Gradual cooling after dissolution at reflux temperatures yields crystalline products with >95% purity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing positional isomers of substituted benzoxazinone derivatives?

  • Methodological Answer : Positional isomerism (e.g., methyl group placement) can lead to overlapping NMR signals. Use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon shifts. X-ray crystallography provides definitive structural confirmation, as demonstrated for related benzoyl propionic acid derivatives .

Q. What strategies optimize the yield of this compound during ester hydrolysis, considering competing side reactions?

  • Methodological Answer :

  • Base Concentration : Use stoichiometric KOH to avoid overhydrolysis.
  • Temperature Control : Maintain reflux conditions to accelerate hydrolysis without degrading the acid product.
  • Byproduct Mitigation : Add activated charcoal during recrystallization to adsorb colored impurities .

Q. How can chromatographic methods distinguish this compound from its nitrile or ester precursors?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) effectively separates these compounds. Mobile phases of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid enhance resolution. Retention times correlate with polarity: nitriles > esters > acids .

Q. What computational approaches validate the electronic effects of substituents on the benzoxazinone ring’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing/donating effects of substituents. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for regioselective reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer : Purity assessment (e.g., HPLC, DSC) is critical. Polymorphism or residual solvents (e.g., ethanol) may lower experimental melting points. Recrystallize from alternative solvents (e.g., ethyl acetate) and compare with literature data for structurally analogous benzoxazinones .

Q. What analytical workflows resolve ambiguities in mass spectrometry fragmentation patterns for benzoxazinone derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates isobaric fragments. Tandem MS/MS with collision-induced dissociation (CID) maps fragmentation pathways, correlating with proposed structures. Reference libraries for related compounds (e.g., 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazines) provide benchmarks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid
Reactant of Route 2
3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid

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